[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a pyrazolo[3,4-b]pyridine derivative characterized by a sulfomethyl (-SO2CH3) substituent at position 3 and an acetic acid group at position 1. This compound (CAS: 937606-22-9, EN300-231056) has a molecular formula of C18H16F3N3O2S and a molecular weight of 395.41 g/mol . The sulfomethyl group introduces polar and acidic properties, distinguishing it from analogs with non-sulfonated substituents.
Properties
CAS No. |
918485-01-5 |
|---|---|
Molecular Formula |
C9H9N3O5S |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-[3-(sulfomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C9H9N3O5S/c13-8(14)4-12-9-6(2-1-3-10-9)7(11-12)5-18(15,16)17/h1-3H,4-5H2,(H,13,14)(H,15,16,17) |
InChI Key |
JTTRXAXQOSOHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2CS(=O)(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is to start with a pyrazolo[3,4-b]pyridine derivative, which undergoes sulfonation to introduce the sulfomethyl group. This is followed by acylation to attach the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse substitution patterns that influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Analysis
Table 1: Substituent Patterns and Molecular Properties
| Compound Name (CAS Number) | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [3-(Sulfomethyl)-...]acetic acid (937606-22-9) | 3-SO2CH3, 1-CH2COOH, 4-CF3, 6-cyclopropyl | C18H16F3N3O2S | 395.41 | High polarity, acidic sulfonyl |
| 2-[3-Methyl-6-phenyl-...]acetic acid (937605-76-0) | 3-CH3, 1-CH2COOH, 4-CF3, 6-Ph | C13H12F3N3O2 | 299.25 | Lipophilic, compact substituents |
| 2-[3-Cyclopropyl-6-thienyl-...]acetic acid (937606-08-1) | 3-cyclopropyl, 1-CH2COOH, 4-CF3, 6-thienyl | C16H12F3N3O2S | 367.34 | Thiophene enhances π-stacking |
| 2-[3-Cyclopropyl-6-ethyl-...]acetic acid (1018125-49-9) | 3-cyclopropyl, 1-CH2COOH, 4-CF3, 6-ethyl | C14H14F3N3O2 | 313.28 | Alkyl chain improves solubility |
Key Differences and Implications
Sulfomethyl vs. Methyl/Cyclopropyl at Position 3
- The sulfomethyl group in the target compound introduces enhanced acidity (due to the sulfonyl moiety) and higher polarity compared to methyl () or cyclopropyl () substituents . This may improve aqueous solubility but could reduce membrane permeability.
- In contrast, analogs with 3-CH3 (e.g., 937605-76-0) or 3-cyclopropyl (e.g., 937606-08-1) prioritize lipophilicity, favoring blood-brain barrier penetration .
Trifluoromethyl (CF3) at Position 4 All listed compounds retain a 4-CF3 group, which is known to enhance metabolic stability and electron-withdrawing effects .
Variability at Position 6
- The target compound features a 6-cyclopropyl group, whereas analogs include 6-phenyl (937605-76-0), 6-thienyl (937606-08-1), or 6-ethyl (1018125-49-9). Cyclopropyl and thienyl groups may influence steric interactions in biological targets, while ethyl/phenyl groups modulate solubility and π-π stacking .
Biological Activity
[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-b]pyridine core with a sulfomethyl group and an acetic acid moiety. The chemical structure can significantly influence its biological activity by affecting solubility, stability, and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazolo derivatives, including those similar to [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. Research indicates that pyrazolo compounds exhibit significant activity against a range of microorganisms.
Table 1: Antimicrobial Activity of Pyrazolo Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 31.25 µg/mL |
| 4f | Candida albicans | 62.5 µg/mL |
| 4g | Escherichia coli | 125 µg/mL |
| 3f | Klebsiella pneumoniae | 250 µg/mL |
These findings suggest that the inclusion of a sulfomethyl group may enhance the antimicrobial efficacy of the compound compared to other derivatives lacking this substituent .
2. Antioxidant Activity
The antioxidant potential of [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has been investigated through various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound | Assay Method | IC50 Value (µg/mL) |
|---|---|---|
| 3a | DPPH Scavenging | 15.0 |
| 4f | ABTS Assay | 10.5 |
| 4g | FRAP Assay | 12.0 |
The antioxidant activity is attributed to the ability of the pyrazolo ring system to donate electrons and stabilize free radicals .
3. Anticancer Potential
Emerging research suggests that pyrazolo compounds may exhibit anticancer properties through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation.
Case Study:
In a study involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally related to [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid demonstrated cytotoxic effects with IC50 values ranging from 50 to 80 µM against these cancer cell lines . This indicates potential for further exploration as therapeutic agents in oncology.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between [3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid and various biological targets. The results suggest favorable binding affinities with key enzymes involved in microbial resistance and cancer progression.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Bacterial DNA gyrase | -9.5 |
| EGFR | -8.7 |
| PI3K | -8.2 |
These interactions highlight the compound's potential as a dual-action agent targeting both microbial infections and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
